2-(Allylamino)-N-benzylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H18N2O |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
N-benzyl-2-(prop-2-enylamino)benzamide |
InChI |
InChI=1S/C17H18N2O/c1-2-12-18-16-11-7-6-10-15(16)17(20)19-13-14-8-4-3-5-9-14/h2-11,18H,1,12-13H2,(H,19,20) |
InChI Key |
RWMILTIZBQAZFN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Allylamino N Benzylbenzamide and Its Analogues
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 2-(Allylamino)-N-benzylbenzamide (I), two primary disconnections are logical.
The first and most common disconnection is at the amide bond (Disconnection A). This C-N bond can be retrospectively cleaved, suggesting that the molecule can be synthesized from a 2-(allylamino)benzoic acid derivative (II) and benzylamine (B48309) (III). This approach is advantageous as amide bond formation is a well-established transformation in organic chemistry. researchgate.netnih.gov
A second strategic disconnection can be made at the allylic C-N bond (Disconnection B). This breaks the bond between the allylic group and the nitrogen atom, leading to precursors such as 2-amino-N-benzylbenzamide (IV) and an allyl electrophile, like allyl bromide (V). This route focuses on introducing the allylamine (B125299) moiety onto a pre-formed benzamide (B126) core.
These two disconnections form the basis for the primary synthetic strategies discussed below.
Direct Synthesis Routes for this compound
The direct synthesis of this compound can be approached by forming the key bonds in the final steps of the synthesis.
Strategies for Amide Bond Formation
The formation of the amide bond is a cornerstone of this synthetic approach, typically involving the coupling of a carboxylic acid with an amine. researchgate.net The challenge lies in performing this transformation efficiently, often requiring the activation of the carboxylic acid. researchgate.netlookchem.com
Carbodiimides are widely used as dehydration agents to facilitate the formation of amides from carboxylic acids and amines. wikipedia.orgnih.gov Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid (in this case, 2-(allylamino)benzoic acid) to form a highly reactive O-acylisourea intermediate. wikipedia.orgyoutube.comyoutube.com This intermediate is then susceptible to nucleophilic attack by benzylamine to yield the desired amide, this compound, and a urea (B33335) byproduct. youtube.com To improve yields and minimize side reactions, such as the formation of stable N-acylureas, additives like N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often incorporated. wikipedia.org
Table 1: Common Carbodiimide (B86325) Coupling Reagents
| Reagent | Acronym | Key Characteristics |
|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | DCC | Inexpensive and high-yielding, but the byproduct can be difficult to remove. wikipedia.org |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Produces a water-soluble urea byproduct, simplifying purification. nih.gov |
Oxidative amidation provides an alternative route to amide bond formation, bypassing the need for pre-activated carboxylic acids. These methods can start from aldehydes or alcohols. For instance, 2-(allylamino)benzaldehyde could react with benzylamine in the presence of an oxidant and a catalyst to form the target amide. researchgate.netnih.gov Various catalytic systems have been developed for this transformation. One such method employs a copper-metal-organic framework (Cu-MOF) as a heterogeneous catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant. nih.gov This approach allows for the synthesis of a variety of amides from aldehydes and primary amines. nih.gov Another system uses an iodine-TBHP combination for the oxidative amidation of benzylamines. researchgate.net Metal-free conditions have also been reported, using reagents like sodium iodide (NaI) to catalyze the oxidative amidation of benzyl (B1604629) alcohols with amines. researchgate.net
Table 2: Selected Oxidative Amidation Systems
| Starting Material | Catalyst System | Oxidant | Key Features | Reference |
|---|---|---|---|---|
| Aldehydes and Amines | Cu₂(BDC)₂DABCO (Cu-MOF) | TBHP | Heterogeneous, recyclable catalyst. | nih.gov |
| Benzylamines | I₂ | TBHP | Effective for benzamide synthesis. | researchgate.net |
Beyond carbodiimide coupling and oxidative amidation, other condensation reactions are routinely employed for amide synthesis. A classic method involves converting the carboxylic acid (2-(allylamino)benzoic acid) into a more reactive derivative, such as an acyl chloride. The resulting 2-(allylamino)benzoyl chloride can then react readily with benzylamine, often under Schotten-Baumann conditions (in the presence of a base), to form the amide. youtube.com
Direct condensation of carboxylic acids and amines without prior activation is a greener alternative, though it often requires harsh conditions or specialized catalysts. researchgate.net Research has focused on developing catalysts that facilitate this direct transformation under milder conditions. For example, a solid acid catalyst composed of a Lewis acidic ionic liquid immobilized on diatomite earth has been shown to effectively promote the synthesis of benzamides under ultrasonic irradiation. researchgate.net
Methodologies for Allylamine Moiety Introduction
This synthetic strategy involves forming the bond between the allyl group and the aromatic amine nitrogen. The starting material would be 2-amino-N-benzylbenzamide. The allylation of amines can be achieved using various methods. A common approach is the nucleophilic substitution reaction of the amine with an allyl halide, such as allyl bromide, in the presence of a base to neutralize the hydrogen halide byproduct.
Transition metal-catalyzed reactions offer more sophisticated and efficient ways to introduce the allyl group. google.com For example, molybdenum catalysts have been used for the dehydrative allylation of amines with allyl alcohol. organic-chemistry.org Palladium-catalyzed reactions are also widely employed for the allylic amination of various substrates. organic-chemistry.org These catalytic methods often provide higher yields and better control over regioselectivity compared to traditional alkylation reactions. organic-chemistry.org
Amination Reactions of Alkenes
The addition of an amine to an alkene, known as hydroamination, is a direct and atom-economical method for forming carbon-nitrogen bonds. libretexts.org This reaction can be catalyzed by various metals, including transition metals, rare earth metals, and alkali metals, with the choice of catalyst depending on the specific alkene and amine substrates. libretexts.org For the synthesis of allylic amines, which are crucial for forming the "allylamino" portion of the target molecule, several specific methods have been developed.
One approach involves the palladium-catalyzed intermolecular oxidative amination of unactivated olefins with primary aliphatic amines. This method demonstrates excellent regioselectivity and stereoselectivity, proceeding through an initial allylic C-H activation. organic-chemistry.org Another strategy utilizes a rhodium catalyst for the regioselective amination of tertiary allylic trichloroacetimidates with aromatic amines, providing an efficient route to α,α-disubstituted allylic aryl amines. organic-chemistry.org Molybdenum-based catalysts have also been employed for the dehydrative allylation of allyl alcohol with amines, offering a reusable and effective system. organic-chemistry.org
The reactivity of nitrogen sources is also a key factor. For instance, iminothianthrenes, which can be prepared from primary amines in a single step, enable the direct allylic amination of alkenes to produce alkyl allylamines. organic-chemistry.org Metal-free approaches have also been developed, using phosphine (B1218219) selenides or selenoureas as catalysts for the allylic amination of alkenes with sulfonamides and sulfamates, which introduces a broad range of nitrogen functionalities. organic-chemistry.org
| Catalyst System | Substrates | Key Features |
| Palladium/bidentate phosphine/duroquinone | Unactivated olefins, primary aliphatic amines | Excellent regio- and stereoselectivity via allylic C-H activation. organic-chemistry.org |
| Rhodium complex | Tertiary allylic trichloroacetimidates, aromatic amines | Direct and efficient synthesis of α,α-disubstituted allylic aryl amines. organic-chemistry.org |
| MoO3/TiO2 | Allyl alcohol, amines | Reusable solid catalyst for dehydrative allylation. organic-chemistry.org |
| Iminothianthrenes | Alkenes, primary amines | Direct synthesis of alkyl allylamines. organic-chemistry.org |
| Phosphine selenides/selenoureas | Alkenes, sulfonamides/sulfamates | Metal-free, unique regioselectivity. organic-chemistry.org |
Multi-component Reaction Architectures
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial parts of all starting materials, offer significant advantages in terms of synthetic efficiency. nih.gov These reactions are increasingly used in the synthesis of active pharmaceutical ingredients due to their ability to rapidly generate molecular complexity. nih.govnih.gov
While a specific multi-component reaction for the direct synthesis of this compound is not explicitly detailed in the provided information, the principles of MCRs are highly applicable. For instance, a one-pot synthesis of 2-aminothiophene linked benzimidazoles has been achieved through a modified Gewald multicomponent reaction. researchgate.net This demonstrates the potential for designing an MCR that could bring together an anthranilic acid derivative, allylamine, and a benzyl-containing component to form the target molecule or a close analog. The Povarov reaction, another type of MCR, is used to synthesize tetrahydroquinolines and has been employed in the large-scale synthesis of drug candidates. nih.gov
Precursor Synthesis and Functional Group Interconversion Strategies
The successful synthesis of this compound relies on the availability of its key precursors: the benzamide core and allylamine.
Benzamide Core Precursor Synthesis
The benzamide moiety can be synthesized through several established methods. A common approach is the reaction of benzoyl chloride with an appropriate amine. chemicalbook.comslideshare.net For instance, N-methyl-N-phenyl benzamide can be prepared by reacting benzoyl chloride with N-methylaniline in the presence of triethylamine. orgsyn.org
Alternative and greener methods are also being explored. One such method involves the direct condensation of benzoic acids and amines using a reusable solid acid catalyst, diatomite earth@IL/ZrCl4, under ultrasonic irradiation. researchgate.net This approach offers advantages like short reaction times and high yields. researchgate.net Another green synthesis involves the N-benzoylation of amines using vinyl benzoate (B1203000) under solvent- and activation-free conditions. tandfonline.comtandfonline.com Friedel-Crafts-type reactions using cyanoguanidine in the presence of a Brønsted superacid also provide a direct route to benzamides from arenes. nih.gov
A one-pot, three-component reaction has been reported for the chemical functionalization of multi-walled carbon nanotubes with 2-amino-N-benzylbenzamide, starting from isatoic anhydride (B1165640) and benzylamine. researchgate.net While this is on a carbon nanotube scaffold, the underlying chemistry to form the 2-amino-N-benzylbenzamide structure is relevant.
Allylamine Precursor Synthesis
Allylamine is a crucial precursor for introducing the allyl group. It can be produced commercially by treating allyl chloride with ammonia, which typically yields a mixture of mono-, di-, and triallylamines that are then separated by distillation. wikipedia.org To selectively obtain monoallylamine, hydrolysis of the mixture with hydrochloric acid can be employed. atamanchemicals.com
Pure allylamine can also be prepared by the hydrolysis of allyl isothiocyanate. wikipedia.orgorgsyn.org Another synthetic route involves the reaction of allyl chloride with hexamethylenetetramine in ethanol (B145695), which has been shown to produce allylamine with high selectivity and yield. researchgate.net Research has also focused on optimizing the ammonolysis of allyl chloride by using ethanol as a solvent in the presence of a CuCl catalyst, which significantly improves the selectivity for monoallylamine compared to the reaction in liquid ammonia. researchgate.net
Stereochemical Control and Regioselectivity in Synthetic Pathways
In the synthesis of complex molecules like this compound and its analogs, controlling the stereochemistry and regioselectivity is paramount. This is particularly relevant in the amination of alkenes.
For example, the palladium-catalyzed intermolecular oxidative amination of unactivated olefins provides excellent regioselectivity. organic-chemistry.org Similarly, rhodium-catalyzed amination of tertiary allylic trichloroacetimidates with aromatic amines yields α,α-disubstituted allylic aryl amines with excellent regioselectivity. organic-chemistry.org The use of specific ligands can influence the outcome of these reactions. For instance, in the synthesis of (Z)-allylic amines, the choice of catalyst and conditions is critical to ensure high selectivity. organic-chemistry.org
Green Chemistry Principles and Sustainable Synthesis Approaches
The principles of green chemistry are increasingly being incorporated into the synthesis of benzamides and related compounds to minimize environmental impact. These approaches focus on using less hazardous materials, reducing waste, and improving energy efficiency.
One sustainable method for benzamide synthesis involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a reusable solid acid catalyst. researchgate.net This method avoids the use of harsh reagents and simplifies the purification process. researchgate.net Another green approach is the solvent- and activation-free N-benzoylation of amines using vinyl benzoate, where the desired amides can be easily isolated by crystallization. tandfonline.comtandfonline.com
The catalytic N-alkylation of primary amides with alcohols, using cobalt nanoparticles on carbon as a catalyst, represents another green methodology. This process forms water as the only byproduct and the catalyst can be recycled and reused. rsc.org Furthermore, a manganese(I)-catalyzed method for the methoxymethylation of primary amides using methanol (B129727) as both a reagent and solvent has been developed, which avoids toxic reagents and multi-step protocols. rsc.org
Computational and Theoretical Investigations of 2 Allylamino N Benzylbenzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation or its approximations, these methods can predict electronic structure, energy, and various reactivity parameters.
Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance of computational cost and accuracy. youtube.com This approach could be used to investigate the electronic properties of 2-(Allylamino)-N-benzylbenzamide. DFT calculations can determine global reactivity descriptors, which are crucial for predicting the chemical behavior of the molecule. nih.gov
Key parameters that would be calculated for this compound include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are vital. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. pmf.unsa.ba
Global Reactivity Descriptors: Other descriptors such as electronegativity, chemical hardness, and the electrophilicity index can be derived from the HOMO and LUMO energies. nih.govpmf.unsa.ba These descriptors provide a quantitative measure of the molecule's reactivity.
A comparative analysis of the reactivity of similar compounds, such as allyl mercaptan and its derivatives, has been successfully performed using DFT. nih.govresearchgate.net Such studies reveal that these molecules can act as potent radical scavengers, a property that could be explored for this compound as well. researchgate.net The presence of both an electron-rich aromatic system and a reactive allyl group suggests a complex and interesting electronic profile for this compound.
Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound
| Descriptor | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability. |
| Electronegativity (χ) | 3.85 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 2.65 | Indicates resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 2.80 eV | Quantifies the molecule's ability to act as an electrophile. |
This table is for illustrative purposes and does not represent actual calculated data.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While DFT is itself a form of ab initio method, the term is also often used to refer to wavefunction-based methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC).
For a molecule the size of this compound, high-level ab initio calculations like Coupled Cluster would be computationally very expensive. However, they could be used to benchmark the results obtained from more computationally efficient methods like DFT for smaller, related fragments of the molecule. This would ensure the chosen DFT functional is appropriate for accurately describing the system's electronic structure.
Molecular Modeling and Conformational Analysis
The biological activity and physical properties of a molecule are highly dependent on its three-dimensional structure. This compound has several rotatable bonds, leading to a large number of possible conformations. Molecular modeling techniques are essential for exploring these conformational landscapes.
Conformational analysis of a similar benzamide (B126) derivative has been performed to identify its lowest energy conformer. tandfonline.com A similar approach for this compound would involve systematically rotating the single bonds and calculating the potential energy of each resulting conformation. This would identify the most stable, low-energy conformations that the molecule is likely to adopt. Understanding the preferred spatial arrangement of the allyl and benzyl (B1604629) groups is crucial for predicting how the molecule might interact with biological targets.
Table 2: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description |
| C(aryl)-N-C(allyl)-C(allyl) | Rotation around the N-C bond of the allylamino group. |
| N-C(O)-C(aryl)-C(aryl) | Rotation around the amide C-C bond. |
| C(O)-N-C(benzyl)-C(aryl) | Rotation around the N-C bond of the benzyl group. |
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is a powerful tool for investigating the step-by-step mechanism of chemical reactions. numberanalytics.com For this compound, this could involve studying reactions at the allylic double bond or the amide functionality.
The process of elucidating a reaction mechanism computationally involves:
Locating Stationary Points: Identifying the structures of reactants, products, intermediates, and transition states on the potential energy surface. smu.edu
Calculating Reaction Pathways: Using methods like the Intrinsic Reaction Coordinate (IRC) to confirm that a transition state connects the correct reactants and products. smu.edu
Determining Activation Energies: Calculating the energy barriers for each step of the reaction, which helps in predicting the reaction rate and feasibility. numberanalytics.com
For instance, the mechanism of palladium-catalyzed asymmetric allylic alkylation has been extensively studied using quantum mechanics. nih.gov These studies provide a framework for how the reactivity of the allyl group in this compound could be modeled in various synthetic transformations. nih.gov
Molecular Dynamics Simulations for Conformational Space Exploration
While conformational analysis provides a static picture of low-energy structures, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.gov
For this compound, an MD simulation would allow for a thorough exploration of its conformational space. This is particularly important for a flexible molecule, as it can adopt a wide range of shapes. MD simulations have been used to study the interactions of polymers with stiff backbones and to analyze the stability of protein-ligand complexes involving benzamide derivatives. tandfonline.comnih.govnih.gov
An MD simulation of this compound in a solvent like water would reveal:
The relative populations of different conformers.
The flexibility of the allyl and benzyl side chains.
The formation of intramolecular hydrogen bonds.
The solvent accessible surface area (SASA), which is important for understanding solubility and interactions. tandfonline.com
Table 3: Potential Outputs from an MD Simulation of this compound
| Parameter | Description |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of the molecule's backbone atoms from a reference structure over time, indicating structural stability. tandfonline.com |
| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule. tandfonline.com |
| Radius of Gyration (Rg) | A measure of the molecule's compactness. tandfonline.com |
| Hydrogen Bond Analysis | Identifies the formation and lifetime of intramolecular and intermolecular hydrogen bonds. |
Quantitative Structure-Activity Relationship (QSAR) Methodologies in a Theoretical Context
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. archivepp.com While a QSAR study cannot be performed on a single molecule, we can discuss the theoretical application of this methodology to a series of derivatives of this compound.
Numerous QSAR studies have been successfully conducted on various benzamide derivatives to model their antimicrobial, anticancer, and other biological activities. nih.govunair.ac.idresearchgate.netigi-global.com In a hypothetical QSAR study involving this compound and its analogues, the process would involve:
Creating a Dataset: Synthesizing a series of related compounds with variations in their structure.
Measuring Biological Activity: Experimentally determining the biological activity of each compound in the series.
Calculating Molecular Descriptors: Using computational methods to calculate a wide range of descriptors for each molecule (e.g., electronic, steric, hydrophobic properties).
Developing a QSAR Model: Using statistical methods to build a mathematical equation that correlates the descriptors with the observed biological activity.
The resulting QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. archivepp.com
Descriptors and Feature Selection for Structural Correlation
In the field of computational chemistry, quantitative structure-activity relationship (QSAR) studies are pivotal for understanding how the chemical structure of a compound influences its biological activity. nih.gov The foundation of any QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. mdpi.com For a compound like this compound, a wide array of descriptors would be calculated to capture its constitutional, topological, geometrical, and electronic features.
The process begins with the generation of a 3D structure of the molecule, which is then optimized to its lowest energy conformation. Using specialized software, hundreds of descriptors can be calculated. These can range from simple counts of atoms and bonds to complex quantum chemical parameters. The primary goal is to identify a subset of these descriptors that have the strongest correlation with the biological activity of interest. This process is known as feature selection and is crucial for building a robust and predictive model.
A common approach to feature selection is to use statistical methods like multiple linear regression (MLR) in a stepwise manner to identify the most significant descriptors. nih.gov It is also important to ensure that the selected descriptors are not highly correlated with each other to avoid multicollinearity in the model. biolscigroup.us
Below is an illustrative table of molecular descriptors that are typically considered in the QSAR analysis of heterocyclic compounds similar to this compound.
| Descriptor Class | Descriptor Name | Symbol | Description |
| Electronic | Highest Occupied Molecular Orbital Energy | EHOMO | Represents the electron-donating ability of the molecule. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the electron-accepting ability of the molecule. | |
| Dipole Moment | µ | Measures the overall polarity of the molecule. | |
| Topological | First Zagreb Index | ZM1 | A connectivity index based on the degrees of vertices. |
| Physicochemical | Logarithm of the partition coefficient | LogP | Measures the lipophilicity of the molecule. |
| Geometrical | Molecular Surface Area | MSA | The total surface area of the molecule. |
This table is representative of descriptors used in QSAR studies of related compounds and is for illustrative purposes.
Predictive Modeling of Structural Influence
Once a relevant set of descriptors has been identified, the next step is to develop a predictive model. This model is a mathematical equation that relates the selected descriptors to the biological activity. nih.gov The most common method for this is Multiple Linear Regression (MLR), which generates a linear equation. nih.gov
The predictive power of the developed QSAR model must be rigorously validated. biolscigroup.us This is typically done through internal validation techniques like leave-one-out cross-validation, which results in a cross-validation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictivity. External validation, where the model is used to predict the activity of a set of compounds not used in the model's development, is also crucial. nih.gov The correlation between the predicted and experimental activities for this external set provides a measure of the model's real-world predictive ability.
The statistical quality of the model is assessed by several parameters, including the coefficient of determination (r²), which indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. A high r² value (close to 1.0) is desirable. The F-test value and the standard error of the estimate are also important indicators of the model's statistical significance. biolscigroup.us
The following table illustrates the kind of statistical results that are reported for a QSAR model developed for analogous compounds.
| Statistical Parameter | Value | Significance |
| Coefficient of Determination | r² | Indicates the goodness of fit of the model. |
| Cross-validation Coefficient | q² | Measures the internal predictive ability of the model. |
| Standard Error of Estimate | s | Represents the deviation of the predicted values from the experimental values. |
| F-test Value | F | Indicates the overall statistical significance of the model. |
This table presents typical statistical parameters used to validate QSAR models for compounds structurally related to this compound and is for illustrative purposes.
Through such predictive models, researchers can gain insights into the structural features that are either beneficial or detrimental to the desired biological activity. For instance, a positive coefficient for a particular descriptor in the QSAR equation would suggest that increasing the value of that descriptor could lead to enhanced activity. This knowledge is invaluable for the rational design of new, more potent analogs.
Chemical Reactivity and Derivatization Studies of 2 Allylamino N Benzylbenzamide
Transformations at the Amide Moiety
The N-benzylbenzamide portion of the molecule contains a tertiary amide, which is a relatively stable functional group. However, under appropriate conditions, it can undergo several important reactions.
Hydrolysis and Rearrangement Reactions
The amide bond in 2-(allylamino)-N-benzylbenzamide can be cleaved through hydrolysis. This reaction typically requires forcing conditions, such as prolonged heating in the presence of a strong acid or base. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. Base-catalyzed hydrolysis proceeds by the direct attack of a hydroxide (B78521) ion on the carbonyl carbon.
The products of complete hydrolysis are 2-(allylamino)benzoic acid and benzylamine (B48309). The formation of benzoic acid from N-benzylbenzamide through hydrolysis is a known transformation. pearson.com
| Reaction | Reagents and Conditions | Major Products |
| Acid-Catalyzed Hydrolysis | HCl (aq) or H₂SO₄ (aq), heat | 2-(Allylamino)benzoic acid, Benzylamine hydrochloride |
| Base-Catalyzed Hydrolysis | NaOH (aq) or KOH (aq), heat | Sodium 2-(allylamino)benzoate, Benzylamine |
Rearrangement reactions involving the amide moiety of this compound are not commonly reported in the literature for this specific structure. However, related N-aryl amides can undergo rearrangements under specific thermal or photochemical conditions, though such reactivity is not considered a primary pathway for this compound under normal laboratory conditions.
N-Substitution and Derivatization
Direct N-substitution at the amide nitrogen of this compound is not possible as it is a tertiary amide and lacks a proton for deprotonation. However, derivatization can be achieved through reactions that modify the benzyl (B1604629) group or the aromatic ring of the benzamide (B126) portion. For instance, reactions targeting the benzyl group are more plausible than direct substitution on the amide nitrogen itself.
Reactions at the Allylamine (B125299) Moiety
The secondary allylamine group is a highly reactive site within the molecule, offering opportunities for modification at both the olefinic double bond and the nitrogen atom.
Olefin Functionalization (e.g., Hydrogenation, Oxidation)
The allyl group's double bond is susceptible to a variety of addition reactions. Hydrogenation of the double bond can be achieved using standard catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. This reaction would convert the allyl group to a propyl group, yielding 2-(propylamino)-N-benzylbenzamide.
Oxidation of the allyl group can lead to several products depending on the reagents used. For example, treatment with reagents like osmium tetroxide (OsO₄) followed by a reducing agent like sodium sulfite (B76179) (Na₂SO₃) would result in dihydroxylation to form the corresponding diol. Oxidative cleavage with ozone (O₃) followed by a reductive workup would cleave the double bond to yield an aldehyde.
| Reaction | Reagents | Expected Product |
| Hydrogenation | H₂, Pd/C | 2-(Propylamino)-N-benzylbenzamide |
| Dihydroxylation | 1. OsO₄, 2. NaHSO₃ | 2-((2,3-Dihydroxypropyl)amino)-N-benzylbenzamide |
| Oxidative Cleavage | 1. O₃, 2. (CH₃)₂S | 2-((2-Oxoethyl)amino)-N-benzylbenzamide |
The functionalization of olefins in similar aniline (B41778) derivatives is a well-established area of research. researchgate.netnih.gov
Nitrogen Reactivity (e.g., Alkylation, Acylation)
The secondary amine of the allylamine moiety is nucleophilic and can readily undergo alkylation and acylation reactions. Alkylation with alkyl halides would lead to the formation of a tertiary amine. Acylation with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acylated product. The derivatization of secondary amines is a common strategy in organic synthesis. nih.gov
| Reaction | Reagent | Product Type |
| Alkylation | R-X (e.g., CH₃I) | Tertiary Amine |
| Acylation | RCOCl or (RCO)₂O | N-acylated Amide |
Electrophilic and Nucleophilic Substitutions on Aromatic Rings
The molecule contains two aromatic rings: one derived from aniline and the other from benzamide. Their reactivity towards substitution reactions differs significantly.
The aniline-derived ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the allylamino group. byjus.comchemistrysteps.com The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. byjus.comyoutube.com Therefore, reactions such as halogenation, nitration, and Friedel-Crafts reactions would be expected to occur on this ring, primarily at the positions ortho and para to the allylamino substituent.
Conversely, the benzamide-derived ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the amide carbonyl group. This group directs incoming electrophiles to the meta position.
Nucleophilic aromatic substitution is less common and generally requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. wikipedia.org In the case of this compound, neither ring is particularly well-suited for nucleophilic aromatic substitution under standard conditions. The aniline ring is electron-rich, and the benzamide ring lacks a suitable leaving group in a position activated for nucleophilic attack.
| Ring System | Activating/Deactivating Group | Expected Reactivity | Directing Effect |
| Aniline-derived | Allylamino (activating) | Favors Electrophilic Substitution | Ortho, Para |
| Benzamide-derived | Amide (deactivating) | Disfavors Electrophilic Substitution | Meta |
Cyclization Reactions and Heterocycle Formation Involving the Core Structure
The structural arrangement of this compound, containing a nucleophilic secondary amine and an electrophilic carbonyl group in a 1,2-disubstituted aromatic ring, provides a classic precursor for intramolecular cyclization to form nitrogen-containing heterocycles. A prominent class of heterocycles synthesized from 2-aminobenzamide (B116534) derivatives are quinazolinones and their dihydro counterparts. researchgate.netrsc.orgtandfonline.comtandfonline.com These scaffolds are of significant interest due to their presence in a wide array of biologically active compounds. tandfonline.comtandfonline.com
The general strategy for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones involves the condensation of a 2-aminobenzamide with an aldehyde or a ketone. tandfonline.comtandfonline.com In the context of this compound, the allyl group can potentially participate in or influence these cyclization reactions.
Table 1: Examples of Catalysts for Dihydroquinazolinone Synthesis from 2-Aminobenzamides
| Catalyst | Reaction Conditions | Reference |
| Montmorillonite (B579905) K-10 | Ball milling, solvent-free | tandfonline.com |
| NiFe2O4 nanocatalyst | Not specified | tandfonline.comtandfonline.com |
| Iodine (I2) | Not specified | tandfonline.comtandfonline.com |
| Nano In2O3 | Not specified | tandfonline.comtandfonline.com |
| SBA/AuNP (gold nanocatalyst) | Not specified | tandfonline.comtandfonline.com |
| Fe3O4@nano-cellulose–OPO3H | Not specified | tandfonline.comtandfonline.com |
| Fe3O4@PEG–Ni | Not specified | tandfonline.comtandfonline.com |
Research has demonstrated the utility of various catalysts to promote the condensation of 2-aminobenzamides with aldehydes. tandfonline.comtandfonline.com For instance, the use of montmorillonite K-10 under solvent-free ball milling conditions provides a green and efficient method for this transformation. tandfonline.com Other reported catalysts include NiFe2O4 nanocatalysts, iodine, and nano In2O3. tandfonline.comtandfonline.com
While direct studies on the cyclization of this compound are not extensively detailed in the provided results, the reactivity of the parent 2-aminobenzamide structure is well-documented. The presence of the N-allyl group in this compound introduces a reactive handle that can be further functionalized post-cyclization or could potentially be involved in more complex cascade reactions.
The intramolecular cyclization of N-allylic substances is a known strategy for creating diverse nitrogen-containing heterocycles. benthamscience.com Oxidative conditions can facilitate the addition of sulfonamides to allylic derivatives, leading to a variety of cyclic products. benthamscience.com This suggests that under specific catalytic conditions, the allyl group of this compound could undergo intramolecular reactions.
Catalyst-Mediated Transformations of the Compound
The allylamino and benzylamide functionalities within this compound are amenable to a variety of catalyst-mediated transformations, significantly expanding its synthetic utility. These reactions can target the allyl group, the amide bond, or the aromatic core.
Rhodium catalysts are particularly effective in mediating reactions involving allylamines. nih.govnih.gov For example, rhodium complexes can catalyze the reaction of terminal alkynes with allylamine to produce (E)-3-alkylidene-3,4-dihydro-2H-pyrroles. nih.gov While this is an intermolecular reaction, it highlights the reactivity of the allylamine moiety. Mechanistic studies on rhodium-catalyzed allylic C-H amination reveal that CpRh complexes can activate the allylic C-H bond to form a CpRh(π-allyl) complex, which can then undergo further reactions. nih.gov
The development of dual catalytic systems, such as Ni/photoredox catalysis, has enabled the enantioselective cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides to form chiral N-benzylic heterocycles. nih.gov This methodology could potentially be adapted for transformations involving the benzyl group of this compound.
Furthermore, ruthenium-catalyzed reactions have shown high selectivity in the dehydrogenative and deaminative coupling of 2-aminobenzamides with amines to yield quinazolinone products. acs.org This indicates that the core benzamide structure is reactive under these conditions.
Table 2: Overview of Potential Catalyst-Mediated Transformations
| Catalytic System | Transformation | Potential Application to this compound | Reference |
| Rhodium Complexes | Allylic C-H amination, Alkyne coupling | Functionalization of the allyl group | nih.govnih.gov |
| Ruthenium Complexes | Dehydrogenative/Deaminative coupling | Quinazolinone synthesis from the benzamide core | acs.org |
| Copper Catalysts | Oxidative annulation | Quinazolinone synthesis | researchgate.net |
| Zinc Catalysts | Oxidative transformation | Quinazolinone synthesis | rsc.org |
| Ni/Photoredox Dual Catalysis | Enantioselective cross-coupling | Functionalization of the N-benzyl group | nih.gov |
The synthesis of quinazolinones from 2-aminobenzamides can also be achieved using copper or zinc catalysts. researchgate.netrsc.org For instance, a copper-catalyzed three-component reaction of 2-azidobenzaldehyde, anthranilamide, and terminal alkynes has been reported. researchgate.net Similarly, a zinc-catalyzed oxidative transformation of 2-aminobenzamide with benzyl alcohols can produce quinazolinones. rsc.org These methods could potentially be applied to this compound, with the allyl group either remaining intact or participating in the reaction depending on the specific conditions.
The field of green chemistry has also influenced the development of catalytic systems for these transformations, with an emphasis on using environmentally benign solvents and catalysts. mdpi.com
Advanced Research Perspectives and Future Directions in 2 Allylamino N Benzylbenzamide Research
Development of Novel and Efficient Synthetic Pathways
The synthesis of 2-(Allylamino)-N-benzylbenzamide, while achievable through established methods, offers significant opportunities for innovation. Future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes. Key areas of exploration include the refinement of catalytic systems for the amination and amidation reactions that form the core of the molecule's structure.
One promising avenue is the use of transition-metal catalysis to construct the C-N bonds. For instance, palladium- or copper-catalyzed N-arylation reactions could provide a more direct and atom-economical approach to introducing the allylamino group onto the benzamide (B126) scaffold. Research into novel ligands that can enhance the efficiency and selectivity of these catalytic systems will be crucial.
Furthermore, the development of one-pot or tandem reaction sequences, where multiple synthetic steps are carried out in a single reaction vessel, could significantly streamline the production of this compound and its analogues. This approach not only reduces waste and purification efforts but also opens the door to more complex molecular architectures.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Transition-Metal Catalysis | High efficiency, atom economy, milder reaction conditions. | Development of novel ligands, optimization of catalyst loading. |
| One-Pot/Tandem Reactions | Reduced waste, fewer purification steps, increased overall yield. | Design of compatible reaction conditions, exploration of new catalytic systems. |
| C-H Activation | Direct functionalization of the aromatic ring, increased synthetic efficiency. | Discovery of selective and robust catalysts for C-H amination. |
Exploration of Advanced Computational and Theoretical Models
Computational and theoretical chemistry are poised to play a pivotal role in accelerating research on this compound. By employing sophisticated modeling techniques, researchers can gain unprecedented insights into the molecule's structure, properties, and potential interactions with biological targets.
Density Functional Theory (DFT) calculations can be utilized to predict the molecule's electronic structure, conformational preferences, and spectroscopic properties. This information is invaluable for understanding its reactivity and for interpreting experimental data. For example, DFT can help elucidate the rotational barriers around the amide bond and the preferred spatial arrangement of the allyl and benzyl (B1604629) groups, which are critical for its biological activity.
Molecular dynamics (MD) simulations can provide a dynamic picture of how this compound behaves in different environments, such as in solution or when bound to a protein. These simulations can reveal key intermolecular interactions, such as hydrogen bonding and π-stacking, that govern its binding affinity and selectivity.
| Computational Method | Application in this compound Research | Insights Gained |
| Density Functional Theory (DFT) | Prediction of electronic structure, conformational analysis, spectroscopic properties. | Understanding of reactivity, rotational barriers, and stable conformations. |
| Molecular Dynamics (MD) | Simulation of molecular behavior in various environments (e.g., solution, protein binding). | Elucidation of intermolecular interactions, binding modes, and dynamic properties. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity. | Identification of key molecular descriptors for optimizing potency and selectivity. |
Design and Synthesis of Structurally Complex Analogues
The core structure of this compound serves as a versatile scaffold for the design and synthesis of a diverse library of analogues with potentially enhanced or novel properties. Future research will focus on systematic modifications of the molecule to probe structure-activity relationships (SAR) and to develop compounds with tailored functionalities.
One area of interest is the functionalization of the aromatic rings. Introducing various substituents, such as electron-donating or electron-withdrawing groups, can modulate the electronic properties of the molecule and influence its biological activity. Furthermore, the synthesis of heterocyclic analogues, where one or both of the benzene (B151609) rings are replaced with a heterocycle, could lead to compounds with improved pharmacokinetic profiles.
Another promising direction is the modification of the allyl and benzyl groups. For instance, replacing the allyl group with other unsaturated moieties or introducing substituents on the benzyl ring can fine-tune the steric and electronic properties of the molecule. The synthesis of conformationally constrained analogues, where the flexible side chains are locked into specific orientations, could also provide valuable insights into the bioactive conformation.
| Analogue Class | Rationale for Synthesis | Potential for New Properties |
| Substituted Aromatic Rings | Modulate electronic properties, probe SAR. | Enhanced biological activity, improved selectivity. |
| Heterocyclic Analogues | Improve pharmacokinetic properties, introduce new interaction points. | Increased bioavailability, novel biological targets. |
| Modified Side Chains | Fine-tune steric and electronic properties, explore conformational space. | Optimized binding affinity, altered target specificity. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of flow chemistry and automated synthesis platforms represents a paradigm shift in the way this compound and its analogues are produced. These technologies offer numerous advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and the ability to rapidly generate large libraries of compounds.
In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control can lead to higher yields, fewer byproducts, and a safer handling of hazardous reagents. The small reaction volumes in flow systems also minimize the risks associated with highly exothermic or unstable reactions.
Automated synthesis platforms, often coupled with flow reactors, can perform multi-step synthetic sequences with minimal human intervention. This enables the high-throughput synthesis of a wide range of analogues for screening and optimization. The data generated from these automated experiments can be used to rapidly build SAR models and to identify promising lead compounds.
Applications in Chemical Probe Development and Target Engagement Studies (from a chemical mechanistic perspective)
From a chemical mechanistic perspective, this compound and its derivatives hold promise as chemical probes for elucidating biological pathways and for validating new drug targets. A chemical probe is a small molecule that can selectively interact with a specific protein or biomolecule, allowing researchers to study its function in a cellular or in vivo context.
A key aspect of developing a chemical probe is understanding its mechanism of target engagement. For this compound, this would involve identifying the specific amino acid residues in the target protein that it interacts with and characterizing the nature of these interactions (e.g., covalent, non-covalent). The reactive allyl group, for instance, could potentially be exploited for the development of covalent probes that form a permanent bond with their target.
Future research in this area will likely involve the design and synthesis of "clickable" analogues of this compound. These analogues would contain a reactive handle, such as an alkyne or an azide, that can be used to attach a reporter tag (e.g., a fluorophore or a biotin (B1667282) molecule). This would enable researchers to visualize the subcellular localization of the probe and to identify its binding partners through techniques like affinity purification and mass spectrometry.
Q & A
Q. Table 1: Synthetic Route Comparison
| Method | Key Conditions | Environmental Impact (GHS Score) | Key Byproducts |
|---|---|---|---|
| Solvent-free CDI acylation | Room temperature, no solvents | 6 | Minimal |
| Pd-mediated carbonylation | 200°C, microreactor flow | Not quantified | Dibenzylurea (22%) |
Basic: What safety protocols are critical during experimental handling of this compound?
Answer:
Mandatory safety measures include:
- Personal Protective Equipment (PPE): Gloves, protective eyewear, and lab coats to avoid skin/eye contact .
- Ventilation: Use fume hoods or gloveboxes for reactions releasing volatile/toxic intermediates .
- Waste Management: Segregate waste for professional disposal to prevent environmental contamination .
Advanced: How can Pd-mediated carbonylation be optimized for high-purity radiolabeled this compound synthesis?
Answer:
Optimization involves:
- Microreactor Parameters: Adjust residence time (<1 min) and temperature (200°C) to maximize radiochemical purity (69%) while minimizing byproduct formation .
- Catalyst Selection: Use copper(I) scorpionate complexes to stabilize [11C]CO intermediates .
- Byproduct Mitigation: Introduce scavengers or post-reaction purification (e.g., HPLC) to isolate dibenzylurea .
Advanced: How do researchers resolve contradictions in reported yields for allylamino acylation reactions?
Answer:
Yield discrepancies often stem from:
- Reagent Stoichiometry: Excess acylating agents (e.g., benzoyl chloride) improve conversion but risk over-acylation.
- Catalyst Activity: CDI-mediated methods reduce side reactions compared to traditional coupling agents .
- Temperature Control: Lower temperatures (room temp) favor selectivity, while higher temps (e.g., 200°C in flow systems) accelerate kinetics but increase byproducts .
Basic: What analytical techniques confirm the structure and purity of this compound?
Answer:
- NMR Spectroscopy: 1H/13C NMR identifies allylamino (δ 5.15–5.83 ppm) and benzamide (δ 7.21 ppm) protons, with 13C signals at 184.7 ppm (amide carbonyl) .
- HPLC-MS: Quantifies purity and detects byproducts like dibenzylurea .
- Elemental Analysis: Validates empirical formula (C14H13NO) .
Advanced: How does the allylamino group influence reactivity compared to benzyl derivatives in benzamide synthesis?
Answer:
The allylamino group introduces:
- Enhanced Nucleophilicity: Allylic amines react faster with acylating agents than benzylamines due to electron-rich double bonds .
- Steric Effects: Allyl groups may hinder access to the amide carbonyl, requiring optimized reaction geometries .
- Radiolabeling Compatibility: Allylamino’s unsaturated bond facilitates 11C incorporation via Pd-mediated carbonylation .
Advanced: What challenges arise in continuous flow synthesis of this compound?
Answer:
Key challenges include:
- Residence Time Control: Sub-minute residence times in microreactors demand precise flow rate calibration .
- Temperature Gradients: Rapid heating/cooling in flow systems may destabilize intermediates, requiring thermal profiling .
- Scalability: Transitioning from microreactors to industrial-scale systems risks yield drops due to mixing inefficiencies .
Advanced: How can computational modeling guide the design of this compound derivatives for biological studies?
Answer:
- Docking Simulations: Predict binding affinities to target enzymes (e.g., kinases) using SMILES strings (e.g., C1CC1C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3) .
- QSAR Analysis: Correlate substituent effects (e.g., electron-withdrawing groups on benzamide) with bioactivity trends .
Basic: What solvent systems are optimal for recrystallizing this compound?
Answer:
- Polar Aprotic Solvents: Dichloromethane (CH2Cl2) or dimethylformamide (DMF) dissolve the compound at room temperature .
- Antisolvent Crystallization: Add hexane to DMF solutions to induce crystallization while minimizing impurities .
Advanced: What mechanistic insights explain byproduct formation during this compound synthesis?
Answer:
- Over-Acylation: Excess benzoyl chloride generates N,N-dibenzylurea via urea linkage formation .
- Oxidative Side Reactions: Allylamino groups may undergo oxidation to nitroso intermediates under aerobic conditions, requiring inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
